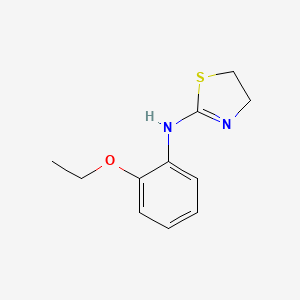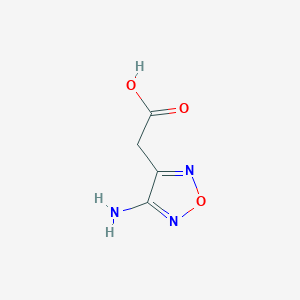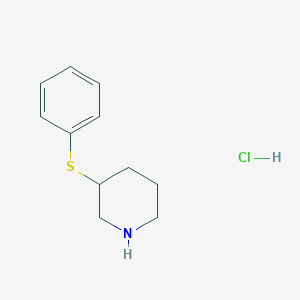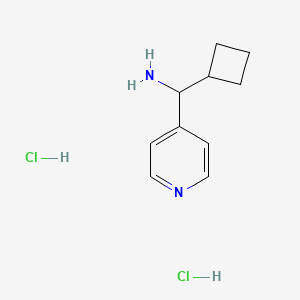
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the CAS Number: 2089255-54-7 . It has a molecular weight of 235.16 . The IUPAC name for this compound is cyclobutyl (pyridin-4-yl)methanamine dihydrochloride .
Physical and Chemical Properties This compound is a powder at room temperature .
Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Research on a range of Schiff bases, including compounds structurally related to Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride, has demonstrated potential anticonvulsant properties. Schiff bases synthesized from 3-aminomethyl pyridine and various aryl aldehydes/ketones exhibited significant seizure protection in various models, suggesting a potential application in the treatment of convulsive disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating pyridin-2-ylmethyl) methanamine derivatives showed remarkable photocytotoxicity in red light against various cancer cell lines, while also being effective for cellular imaging. These findings indicate a potential role in targeted cancer therapy and diagnostics (Basu et al., 2014).
Coordination Chemistry and Molecular Structure
A study on several ligands, including derivatives of pyridin-yl)methanamine, demonstrated their ability to form diverse metal complexes. These findings contribute to the understanding of coordination chemistry and molecular structures, which are foundational in materials science and catalysis (Tabatabaei et al., 2015).
Anticancer Properties
Palladium and Platinum complexes based on Schiff bases of pyridin-yl)methanamine derivatives exhibited potent anticancer activity against various human cancer cell lines. This research opens up avenues for developing new anticancer drugs (Mbugua et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;;/h4-8,10H,1-3,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWSLXMYKDOUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)
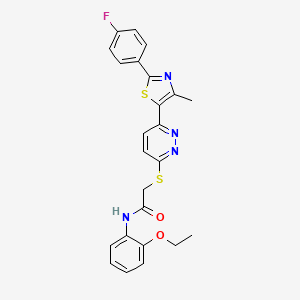
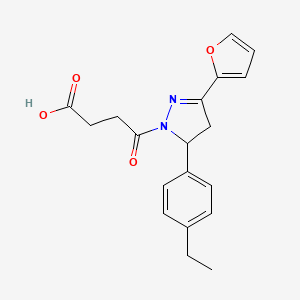
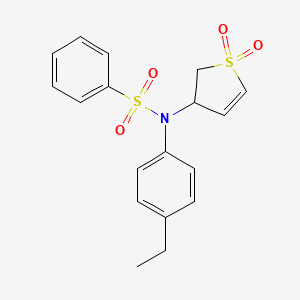
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

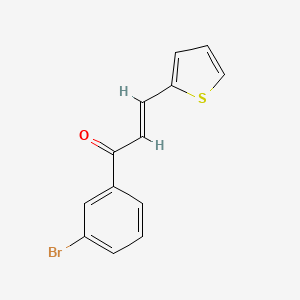
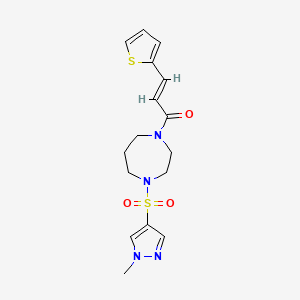
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
